molecular formula C11H17N3O2S B13012893 N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine

N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine

Cat. No.: B13012893
M. Wt: 255.34 g/mol
InChI Key: TXGORQMOWFAXBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine involves several steps. One common method includes the reaction of 4-chloropyridine with piperidine in the presence of a base to form 4-(piperidin-1-yl)pyridine. This intermediate is then reacted with methylsulfonyl chloride to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-3-(piperidin-1-ylsulfonyl)pyridin-4-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

N-methyl-3-piperidin-1-ylsulfonylpyridin-4-amine

InChI

InChI=1S/C11H17N3O2S/c1-12-10-5-6-13-9-11(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,12,13)

InChI Key

TXGORQMOWFAXBL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1)S(=O)(=O)N2CCCCC2

Origin of Product

United States

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